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Abstract

This technical guide provides an in-depth overview of the discovery, development, and
pharmacological profile of CS-526, now known as Revaprazan. Revaprazan is a potassium-
competitive acid blocker (P-CAB), representing a significant advancement in the management
of acid-related gastrointestinal disorders. This document details the compound's history,
mechanism of action, preclinical and clinical data, and the experimental methodologies
employed in its evaluation. All quantitative data are presented in structured tables for clarity,
and key biological pathways and experimental workflows are visualized using DOT language
diagrams.

Introduction: The Emergence of a New Acid
Suppressant

The landscape of acid suppression therapy has been dominated for decades by proton pump
inhibitors (PPIs). However, the quest for agents with a more rapid onset of action and
consistent efficacy led to the exploration of alternative mechanisms. This pursuit culminated in
the development of potassium-competitive acid blockers (P-CABs), a class of drugs that
reversibly inhibit the gastric H+/K+ ATPase. CS-526, later named Revaprazan (trade name
Revanex), emerged from this research as a promising new chemical entity.[1]
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Discovery and Development History

Revaprazan was discovered and developed by the South Korean pharmaceutical company,
Yuhan Corporation.[2] The compound, identified by the development code YH1885, was
designed to offer a different modality of acid suppression compared to traditional PPIs.[1] In
2000, Yuhan Corporation licensed Revaprazan to SmithKline Beecham (now GlaxoSmithKline)
for further development and commercialization.[2] Revaprazan was first approved for the
treatment of gastritis in South Korea.[1]

Mechanism of Action

Revaprazan exerts its acid-suppressing effects by acting as a potassium-competitive acid
blocker (P-CAB).[1] Unlike irreversible PPIs, Revaprazan binds reversibly to the gastric H+/K+
ATPase (the proton pump) in parietal cells, competitively inhibiting the exchange of H+ and K+
ions.[3] This is the final step in the pathway of gastric acid secretion. A key advantage of this
mechanism is that it does not require acid activation and can inhibit both active and resting
proton pumps, leading to a more rapid onset of action.[3]

Beyond its primary role in acid suppression, Revaprazan has demonstrated anti-inflammatory
properties. In studies involving Helicobacter pylori-infected gastric epithelial cells, Revaprazan
was shown to inhibit the expression of cyclooxygenase-2 (COX-2) by inactivating the Akt
signaling pathway and reducing the activation of NF-kB.[4]
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Figure 1: Mechanism of Action of Revaprazan.

Preclinical Pharmacology

Preclinical studies were instrumental in characterizing the pharmacological profile of CS-
526/Revaprazan. In vitro assays demonstrated its potent and selective inhibition of the H+/K+
ATPase. Subsequent in vivo studies in animal models confirmed its efficacy in reducing gastric
acid secretion.

Parameter Value Species/Model Reference

IC50 (H+/K+ ATPase ) ) [5] (Initial search
o 61 nM Hog gastric vesicles

activity) result)

ID50 (Gastric Acid -
[5] (Initial search

Secretion - 2.8 mg/kg Pylorus-ligated rats
result)
Intraduodenal)
ID50 (Gastric Acid ] [5] (Initial search
) 0.7 mg/kg Pylorus-ligated rats
Secretion - Oral) result)
ID50 (Reflux o N
N Rat reflux esophagitis [5] (Initial search
Esophagitis - 5.4 mg/kg
model result)
Intraduodenal)
ID50 (Reflux Rat reflux esophagitis [5] (Initial search
- 1.9 mg/kg
Esophagitis - Oral) model result)

Table 1: Preclinical Efficacy of CS-526

Clinical Development

Revaprazan has undergone several clinical trials to evaluate its safety, efficacy, and
pharmacokinetic profile in humans.

Phase | Studies in Healthy Volunteers
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A double-blind, three-way crossover study was conducted in 30 healthy male volunteers to
assess the effect of Revaprazan on gastric acid secretion.[6] Participants were randomized to
receive oral doses of 100 mg, 150 mg, or 200 mg of Revaprazan daily for 7 days.[6]

Experimental Protocol:

Study Design: Double-blind, randomized, three-way crossover.

Participants: 30 healthy male volunteers.

Intervention: Oral Revaprazan at 100 mg, 150 mg, or 200 mg daily for 7 days.

Assessments: 24-hour intragastric pH monitoring and serum gastrin concentration at
baseline, day 1, and day 7. Pharmacokinetic blood samples were also collected.[6]
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Figure 2: Phase | Clinical Trial Workflow.

Pharmacokinetic and Pharmacodynamic Results:

Parameter (200 mg

Day 1 Day 7 Reference
Dose)
Mean % Time Gastric
28.1% 34.2% [7]
pH >4
Tmax (h) 1.8+0.9 1.5+0.6 [6]
Cmax (ng/mL) 227.8 £103.1 215.1+784 [6]
AUCt (ng-h/mL) 1005.1 + 404.7 933.3 + 316.4 [6]
t1/2 (h) 35+0.8 3.4+07 [6]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Revaprazan in Healthy
Volunteers

The study concluded that Revaprazan rapidly and effectively inhibits gastric acid secretion in a
dose-dependent manner.[6]

Phase lll Clinical Trial for Gastric Ulcer

A randomized, double-blind, multicenter Phase 11l trial was conducted to compare the efficacy
and safety of Revaprazan with Omeprazole in patients with gastric ulcers.[8] A total of 292
subjects were randomized to receive either 200 mg of Revaprazan or 20 mg of Omeprazole for
4 to 8 weeks.[8]

Experimental Protocol:
o Study Design: Randomized, double-blind, active-controlled, multicenter.
 Participants: 292 patients with one or more endoscopically confirmed gastric ulcers.

¢ Intervention: Revaprazan 200 mg once daily or Omeprazole 20 mg once daily for 4 to 8
weeks.
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» Primary Efficacy Endpoint: Cumulative healing rate of gastric ulcers determined by
endoscopy at 4 and 8 weeks.

o Secondary Efficacy Endpoint: Improvement rate of ulcer-related pain.[8]

Efficacy Results:

Revaprazan
. Omeprazole 20
Analysis 200 mg .
. . mg Cumulative p-value Reference
Population Cumulative .
. Healing Rate
Healing Rate
Intention-to-Treat  93.0% 89.6% 0.3038 [8]
Per-Protocol 99.1% 100% 0.3229 [8]

Table 3: Phase llI Clinical Trial Efficacy Results for Gastric Ulcer Healing

The trial demonstrated that Revaprazan has similar efficacy to Omeprazole in healing gastric
ulcers and was well-tolerated.[8]

Anti-inflammatory Effects and Helicobacter pylori

Further research has explored the therapeutic potential of Revaprazan beyond acid
suppression. An in vitro study investigated its effects on H. pylori-induced inflammation in AGS
gastric epithelial cells.

Experimental Protocol:
e Cell Line: AGS human gastric adenocarcinoma cells.

o Treatment: Cells were pretreated with Revaprazan (5, 20, 50 uM) for 2 hours before infection
with H. pylori.

e Assays:

o Western Blot: To measure the protein levels of COX-2, Akt, and p-Akt.
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o EMSA (Electrophoretic Mobility Shift Assay): To assess NF-kB DNA binding activity.

o MTT Assay: To evaluate cell viability.[9]
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Figure 3: In Vitro H. pylori Study Workflow.

The study found that Revaprazan significantly attenuated H. pylori-induced COX-2 expression

by inhibiting Akt phosphorylation and NF-kB activation, suggesting a direct anti-inflammatory
effect.[4]

Conclusion
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CS-526, or Revaprazan, represents a significant development in the field of acid suppression
therapy. Its discovery and development by Yuhan Corporation have provided a valuable
therapeutic alternative to traditional PPIs. As a potassium-competitive acid blocker, Revaprazan
offers a rapid and potent inhibition of gastric acid secretion. Preclinical and clinical studies have
established its efficacy and safety profile for the treatment of acid-related disorders.
Furthermore, its potential anti-inflammatory effects warrant further investigation. This technical
guide has summarized the key milestones and data in the journey of Revaprazan from a
promising compound to a clinically effective medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Discovery and Development of CS-526
(Revaprazan): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669647#cs-526-discovery-and-development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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